4-Methyl-1-propylquinolinium iodide

Description

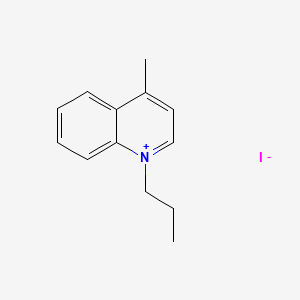

Chemical Structure and Synthesis 4-Methyl-1-propylquinolinium iodide (IUPAC: 1-(3-iodopropyl)-4-methylquinolin-1-ium iodide) is a quinolinium-based ionic compound with the molecular formula C₁₃H₁₆IN (CID 118345) . Its structure consists of a quinoline backbone substituted with a methyl group at the 4-position and a 3-iodopropyl chain at the 1-position. Key identifiers include:

- SMILES: CCC[N+]1=CC=C(C2=CC=CC=C21)C

- InChIKey: IRAHFCHOTFZMRZ-UHFFFAOYSA-N

The compound is synthesized via a solvent-free N-alkylation of 4-methylquinoline with 1,3-diiodopropane at room temperature, yielding high purity product confirmed by ¹H-NMR, ¹³C-NMR, and DEPT135 spectra .

Properties

IUPAC Name |

4-methyl-1-propylquinolin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N.HI/c1-3-9-14-10-8-11(2)12-6-4-5-7-13(12)14;/h4-8,10H,3,9H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIVZHDLXLEFSE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=C(C2=CC=CC=C21)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885544 | |

| Record name | Quinolinium, 4-methyl-1-propyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32863-55-1 | |

| Record name | 4-Methyl-N-propyl quinolinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32863-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinium, 4-methyl-1-propyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032863551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinium, 4-methyl-1-propyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinium, 4-methyl-1-propyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-propylquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-propylquinolinium iodide typically involves the alkylation of quinoline. One common method is the reaction of 4-methylquinoline with 1-bromopropane in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-propylquinolinium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like iodide ions (I-) or other halides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can produce reduced quinoline derivatives.

Substitution: Substitution reactions can result in the formation of various quaternary ammonium salts.

Scientific Research Applications

Synthesis and Properties

4-Methyl-1-propylquinolinium iodide is synthesized through the reaction of 4-methylquinoline with 1-bromopropane or 1-iodopropane in the presence of a base. The resulting compound is characterized by its quaternary ammonium structure, which imparts unique properties such as solubility in polar solvents and potential for biological activity.

Fluorescent Probes

This compound has been utilized in the development of fluorescent probes for various applications, including DNA sensing and stabilization of G-quadruplex structures. These probes exhibit enhanced fluorescence upon binding to specific DNA structures, making them valuable tools for studying nucleic acid interactions.

- Case Study: A study demonstrated that ligands based on quinolinium derivatives could selectively stabilize G-quadruplex structures associated with oncogenes like c-MYC. The fluorescence enhancement was measured using fluorimetric titration, indicating a strong interaction between the ligand and G4 DNA structures .

Antibacterial Properties

Research has shown that quaternary ammonium compounds, including this compound, possess antibacterial properties. These compounds can disrupt bacterial cell membranes, leading to cell death.

- Case Study: A bifunctional reactive cationic salt derived from quinolinium was synthesized and evaluated for antibacterial efficacy. The study reported significant log reductions in bacterial load, demonstrating the potential of quinolinium derivatives as antibacterial agents .

pH Monitoring

The compound has also been explored as a pH probe due to its ability to exhibit fluorescence changes in response to pH variations. This property is particularly useful in biological systems where pH fluctuations are critical indicators of cellular processes.

Mechanism of Action

4-Methyl-1-propylquinolinium iodide is similar to other quaternary ammonium salts, such as benzalkonium chloride and cetylpyridinium chloride. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of the methyl and propyl groups on the quinoline ring contributes to its specific chemical behavior and biological activity.

Comparison with Similar Compounds

Comparison with Similar Quinolinium Iodide Derivatives

Structural Analogues

1-Propyl-4-((1-propylquinolin-4(1H)-ylidene)methyl)quinolin-1-ium Iodide (Compound 14)

- Structure: A symmetrical cyanine dye featuring two quinolinium moieties linked by a conjugated methine bridge.

- Synthesis : Prepared via anion exchange from tosylate precursors, yielding 58% dark green crystals .

- Properties: Melting Point: 229–231°C (vs. UV-Vis (EtOH): λmax = 593 nm (log ε = 4.69), indicative of strong visible-light absorption for imaging applications. Applications: Studied as a selective antiproliferative agent due to its cyanine dye properties .

1-(2-Quinolylmethyl)pyridinium Iodide

- Structure: Combines a quinoline moiety with a pyridinium group.

- Synthesis : Derived from methoiodide precursors in aqueous solution .

1-Ethyl-6-[(1-ethylpyridinium-4-yl)amino]-2-[2-[4-[(1-ethylpyridinium-4-yl)amino]phenyl]ethenyl]quinolinium Iodide

Physical and Spectral Properties

*Dimethylsulphonium iodide is included for contrast, highlighting that iodide salts vary widely in applications.

Biological Activity

4-Methyl-1-propylquinolinium iodide is a quaternary ammonium compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and associated risks.

Chemical Structure and Properties

This compound features a quaternary nitrogen atom, which contributes to its solubility and biological interactions. The presence of the iodide ion enhances its reactivity and potential biological effects.

Mechanisms of Biological Activity

Research indicates that quaternary ammonium compounds like this compound can interact with various biological systems:

- Neurotoxicity : Studies have shown that exposure to certain quaternary ammonium compounds can lead to neurotoxic effects, including degeneration of neural tissues. This is particularly relevant in the context of inhalation exposure, where rapid absorption and metabolism can occur .

- Genotoxicity : The compound has been implicated in genotoxic effects, which may arise from reactive metabolites formed during its metabolism. These metabolites can interact with DNA, leading to mutations and cellular damage .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Neurotoxicity | Significant neurotoxic effects observed in animal models following repeated exposure. |

| Study B | Genotoxicity | Induction of DNA damage in cultured cells exposed to the compound. |

| Study C | Antimicrobial Activity | Exhibited inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent. |

Case Study 1: Neurotoxic Effects

In a controlled study involving rats, exposure to this compound resulted in observable neurotoxic symptoms after a four-week period. Histopathological examinations revealed degeneration of the olfactory epithelium and other neural tissues, indicating significant neurotoxic potential .

Case Study 2: Genotoxicity Assessment

A laboratory assessment evaluated the genotoxic effects of this compound using the comet assay on human cell lines. Results indicated a dose-dependent increase in DNA strand breaks, highlighting the compound's potential for inducing genetic damage .

Therapeutic Potential

Despite its toxicological concerns, there is emerging interest in exploring the therapeutic applications of this compound:

- Antimicrobial Applications : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an alternative treatment for bacterial infections .

- Neuroprotective Strategies : Research into modifying the structure of similar compounds could lead to derivatives with reduced toxicity but retained biological activity, potentially useful in neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Methyl-1-propylquinolinium iodide?

- Methodological Answer : The synthesis typically involves quaternization of 4-methylquinoline with 1-iodopropane under reflux conditions. Key parameters include:

- Solvent : Anhydrous ethanol or acetonitrile (polar aprotic solvents enhance reaction efficiency) .

- Temperature : 80–100°C (reflux) for 6–12 hours to ensure complete alkylation .

- Purification : Recrystallization from ethanol/diethyl ether mixtures to isolate the iodide salt .

- Critical Considerations : Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-alkylation or side reactions.

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the propyl chain (δ ~1.0–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for N-CH₂) and quinolinium aromatic protons (δ ~7.5–9.0 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 214.1 [C₁₃H₁₆N]⁺ and iodide counterion .

- Crystallography : Single-crystal X-ray diffraction (if available) resolves the quinolinium core geometry and iodide positioning .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of 4-Methyl-1-propylquinolinium derivatives?

- Methodological Answer :

- Comparative Analysis : Design analogs with varying alkyl chains (e.g., methyl, butyl) and assess:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Membrane Interaction : Fluorescence assays to measure binding affinity to lipid bilayers .

- Data Table :

| Derivative | Alkyl Chain | MIC (μg/mL) | LogP |

|---|---|---|---|

| Methyl | C1 | 32 | 1.2 |

| Propyl | C3 | 8 | 2.5 |

| Butyl | C4 | 64 | 3.1 |

| LogP values correlate with increased hydrophobicity and altered bioavailability . |

Q. What experimental challenges arise in resolving the crystal structure of this compound via X-ray diffraction?

- Methodological Answer :

- Powder Method Limitations : As seen in HgI₂ studies, powder diffraction data may lack resolution for complex axis ratios (e.g., c/a > 2) due to overlapping reflections .

- Mitigation Strategies :

- Use single-crystal samples grown via slow evaporation in methanol/ethanol.

- Combine with spectroscopic data (FT-IR, Raman) to infer ionic packing patterns .

Q. How can contradictions in reported biological activities of quinolinium derivatives be systematically addressed?

- Methodological Answer :

- Meta-Analysis Framework :

Compile data from peer-reviewed studies (e.g., antimicrobial, cytotoxic IC₅₀ values).

Normalize results by assay type (e.g., broth microdilution vs. agar diffusion).

Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .

- Case Study : Discrepancies in propyl vs. pentyl chain efficacy may stem from differences in bacterial membrane lipid composition .

Methodological Notes

- Synthesis Optimization : For reproducibility, document inert atmosphere conditions (N₂/Ar) to prevent iodide oxidation .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves .

- Data Transparency : Share raw crystallography files (e.g., CIF) in supplementary materials to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.